2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group and a methoxy-substituted phenylmethylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to form the phenoxy derivative. This intermediate is then reacted with hydrazine hydrate to form the hydrazide. Finally, the hydrazide is condensed with 4-methoxybenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid: Known for its use as a herbicide.
Mecoprop-P: Another herbicide with a similar phenoxy structure.
2-methyl-4-chlorophenoxyacetic acid: Commonly used in agricultural applications.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19ClN2O3 |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-10-15(19)6-9-17(12)24-13(2)18(22)21-20-11-14-4-7-16(23-3)8-5-14/h4-11,13H,1-3H3,(H,21,22)/b20-11+ |
InChI Key |
LSDVQEYEDQRERF-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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